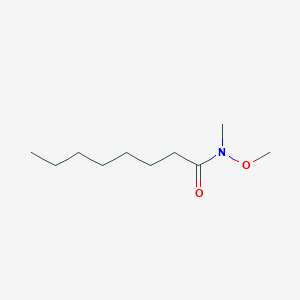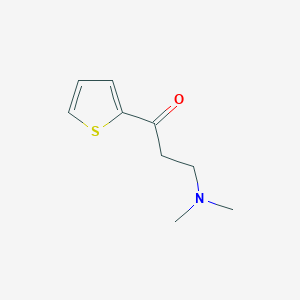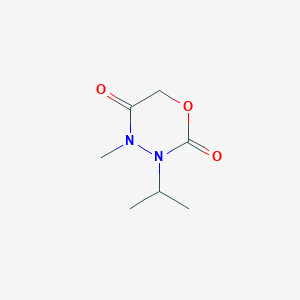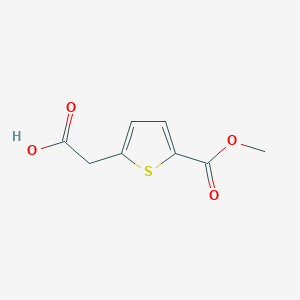
2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid” is a chemical compound with the CAS Number: 142667-06-9 . It has a linear formula of C8H8O4S . The compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(5-bromothiophen-2-yl)acetic acid with triethylamine and Pd (dppf)Cl2. The mixture is heated at 120 °C under CO (4 MPa) for 20 hours . After concentration in vacuo, the residue is purified by Combi-Flash to afford the product as a light solid .Molecular Structure Analysis
The IUPAC name of the compound is 2-(5-(methoxycarbonyl)thiophen-2-yl)acetic acid . The Inchi Code is 1S/C8H8O4S/c1-12-8(11)6-3-2-5(13-6)4-7(9)10/h2-3H,4H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.22 . It is a solid at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Chemical Analysis
Compounds with structures similar to 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid, such as thiophene analogues, have been synthesized and evaluated for their potential applications in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals. The synthesis of these thiophene analogues aims to explore their chemical properties and potential biological activities, providing insights into their utility in developing new chemical entities (Ashby et al., 1978)[https://consensus.app/papers/thiophene-analogues-carcinogens-4aminobiphenyl-ashby/6acc1740c09e51518283a14f77616c35/?utm_source=chatgpt].
Environmental Science and Biodegradation
In environmental science, research has focused on the biodegradation and treatment of industrial effluents containing acetic acid and similar compounds. The study of organic acids like acetic acid in the context of wastewater treatment highlights their role in industrial processes and the importance of efficient removal methods to prevent environmental pollution (Goodwin et al., 2018)[https://consensus.app/papers/treatment-options-reclaiming-wastewater-produced-goodwin/f1a11b172b495ace96a15f374660116c/?utm_source=chatgpt].
Pharmacology and Biomedical Research
In pharmacology and biomedical research, the roles of organic acids such as chlorogenic acid, which shares functional groups with 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid, have been extensively studied. Chlorogenic acid exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting potential therapeutic applications in treating metabolic syndrome and other diseases (Santana-Gálvez et al., 2017)[https://consensus.app/papers/chlorogenic-acid-recent-advances-dual-role-food-additive-santanagálvez/a97c657af07653a89ccfcd9d6edb0f6b/?utm_source=chatgpt].
Materials Science and Corrosion Inhibition
Research in materials science has investigated the effects of organic acids on the corrosion of metals. Studies on the corrosion inhibition properties of organic acids, including acetic acid, reveal their potential to protect metals in acidic environments, which is crucial for extending the lifespan of industrial machinery and infrastructure (Key, 2014)[https://consensus.app/papers/effect-acetic-acid-carbon-steel-corrosion-key/9e0102965c70514192798902b8599dc4/?utm_source=chatgpt].
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-methoxycarbonylthiophen-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-12-8(11)6-3-2-5(13-6)4-7(9)10/h2-3H,4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGNSHYUHXVVHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596906 |
Source


|
| Record name | [5-(Methoxycarbonyl)thiophen-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid | |
CAS RN |
142667-06-9 |
Source


|
| Record name | [5-(Methoxycarbonyl)thiophen-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

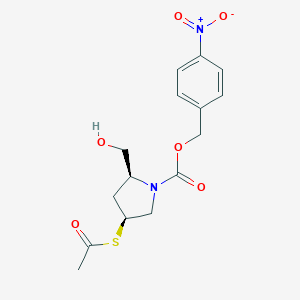
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)
